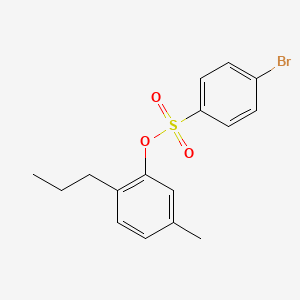
5-Methyl-2-propylphenyl 4-bromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-propylphenyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C₁₆H₁₇BrO₃S It is characterized by the presence of a bromobenzenesulfonate group attached to a methyl-propylphenyl moiety
Preparation Methods
The synthesis of 5-Methyl-2-propylphenyl 4-bromobenzenesulfonate typically involves the reaction of 5-methyl-2-propylphenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Methyl-2-propylphenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Reduction Reactions: The sulfonate group can be reduced to a sulfinate or sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction of the sulfonate group would produce a sulfinate or sulfide derivative.
Scientific Research Applications
5-Methyl-2-propylphenyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromobenzenesulfonate group is known to interact with certain biological targets, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methyl-2-propylphenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The bromobenzenesulfonate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt normal cellular processes and is the basis for its use in biochemical research.
The compound may also interact with other cellular components, such as lipids and nucleic acids, through non-covalent interactions. These interactions can affect the structure and function of these molecules, leading to various biological effects.
Comparison with Similar Compounds
5-Methyl-2-propylphenyl 4-bromobenzenesulfonate can be compared with other similar compounds, such as:
5-Methyl-2-propylphenyl 4-chlorobenzenesulfonate: This compound has a chlorine atom instead of a bromine atom. It exhibits similar chemical properties but may have different reactivity and biological activity.
5-Methyl-2-propylphenyl 4-fluorobenzenesulfonate: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
5-Methyl-2-propylphenyl 4-iodobenzenesulfonate: The iodine atom can enhance the compound’s ability to undergo certain types of chemical reactions, such as oxidative addition.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
94572-11-9 |
|---|---|
Molecular Formula |
C16H17BrO3S |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
(5-methyl-2-propylphenyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H17BrO3S/c1-3-4-13-6-5-12(2)11-16(13)20-21(18,19)15-9-7-14(17)8-10-15/h5-11H,3-4H2,1-2H3 |
InChI Key |
NXQIUPWTSLIRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















